5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Overview
Description
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine is an intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors for treating cell proliferative disorders .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentylpyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . More detailed synthesis procedures can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular formula of this compound is C9H11BrClN3. The SMILES string representation is BrC1=C(NC2CCCC2)N=C(Cl)N=C1 . For more detailed structural analysis, you may refer to the resources provided .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions, as mentioned above. It’s also used as an intermediate in the preparation of 2-aminopyridines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.56. It is a solid at room temperature. The predicted density is 1.6±0.1 g/cm3, and the predicted boiling point is 424.0±30.0 °C .Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-2-chloropyrimidin-4-amine derivatives demonstrate significant potential in the realm of antimicrobial activities. Ranganatha et al. (2018) synthesized a series of novel derivatives which were evaluated for their in vitro antibacterial and antifungal properties. Notably, one of the compounds, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, exhibited significant activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Regioselectivity in Chemical Reactions
The compound's behavior in regioselective displacement reactions has been studied, as noted by Doulah et al. (2014). They investigated the reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This study provides insight into the compound's regioselectivity, important in synthesizing specific derivatives (Doulah et al., 2014).
Application in Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound has been used as a precursor for various heterobicycles. Kowalewski et al. (1981) explored its use in synthesizing 4,5'-bipyrimidines with dimethylamino and/or dimethylaminoethylamino substituents, contributing to the understanding of phleomycin amplifiers (Kowalewski et al., 1981).
Novel Synthesis Routes
Research by Rahimizadeh et al. (2007) demonstrated a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives using 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine. This approach highlights the compound's versatility in creating novel chemical structures (Rahimizadeh et al., 2007).
Antibacterial Evaluation
Afrough et al. (2019) synthesized and evaluated the antibacterial properties of novel pyrimido derivatives, contributing to the compound's potential application in developing new antibacterial agents (Afrough et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression at the G1 phase . This results in the suppression of cell proliferation .
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it disrupts the normal cell cycle progression, leading to cell cycle arrest at the G1 phase . This can have downstream effects on DNA replication and cell division, ultimately leading to the suppression of cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation . By arresting the cell cycle at the G1 phase, it prevents cells from entering the S phase for DNA replication, thereby suppressing cell division and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUXBABVYOIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658034 | |
Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733039-20-8 | |
Record name | 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733039-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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